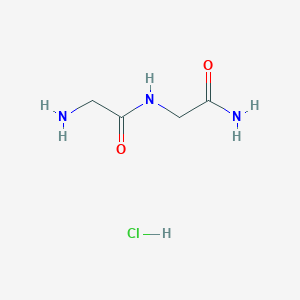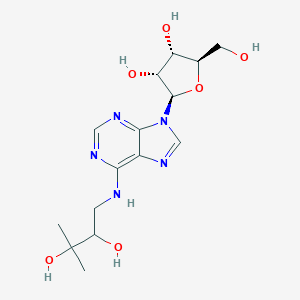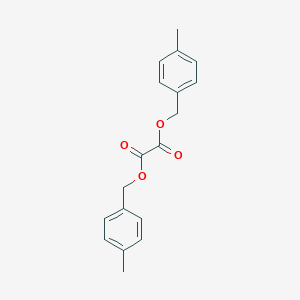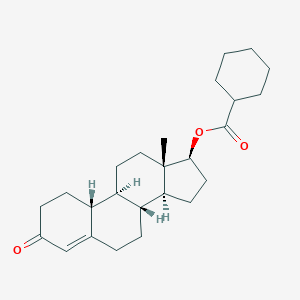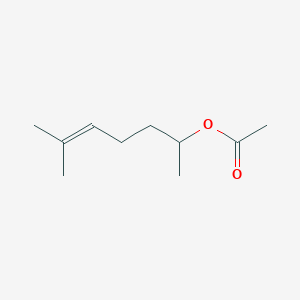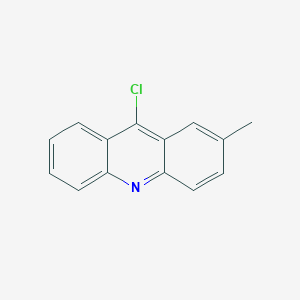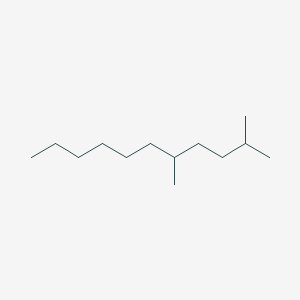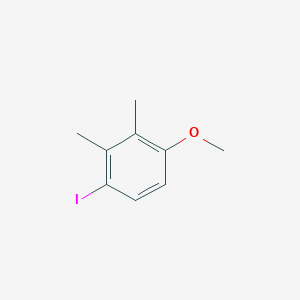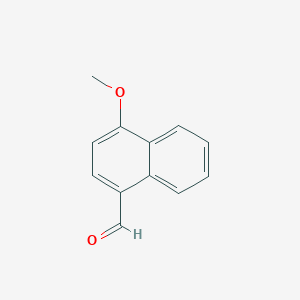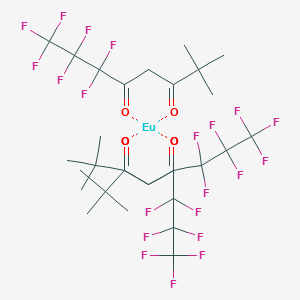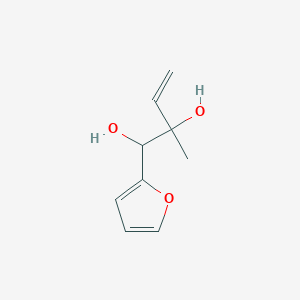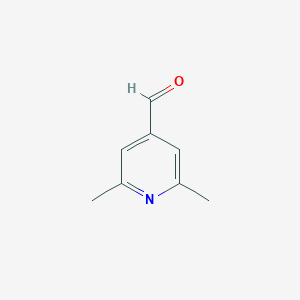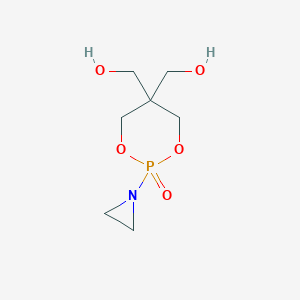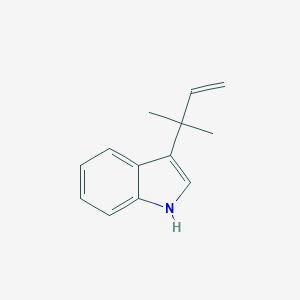
Streptozotocin tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptozotocin tetraacetate is a chemical compound that has been widely used in scientific research for its ability to induce diabetes in laboratory animals. This compound is synthesized through a complex process that involves the use of several reagents and solvents. The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin.
科学的研究の応用
Streptozotocin tetraacetate has been used extensively in scientific research to induce diabetes in laboratory animals. This compound has been used to study the pathogenesis of diabetes, as well as to test the efficacy of various drugs and treatments for diabetes. Streptozotocin tetraacetate has also been used to study the effects of diabetes on various organs and tissues, including the liver, kidney, and heart.
作用機序
The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin. This compound is taken up by beta cells via a glucose transporter and is then metabolized to produce a toxic compound that causes DNA damage and cell death. The destruction of beta cells leads to a decrease in insulin production, which results in hyperglycemia and the development of diabetes.
生化学的および生理学的効果
Streptozotocin tetraacetate has several biochemical and physiological effects on laboratory animals. This compound causes a decrease in insulin production, which leads to hyperglycemia and the development of diabetes. Streptozotocin tetraacetate also causes oxidative stress and inflammation, which can lead to damage to various organs and tissues, including the liver, kidney, and heart.
実験室実験の利点と制限
Streptozotocin tetraacetate has several advantages for laboratory experiments. This compound is easy to synthesize and has a well-established mechanism of action. Streptozotocin tetraacetate also produces consistent and reproducible results when used to induce diabetes in laboratory animals. However, there are also several limitations to the use of streptozotocin tetraacetate. This compound can cause severe toxicity and mortality in laboratory animals, which can limit the number of animals that can be used in experiments. Streptozotocin tetraacetate also has a narrow therapeutic window, which can make it difficult to establish the optimal dose for inducing diabetes.
将来の方向性
There are several future directions for the use of streptozotocin tetraacetate in scientific research. One area of research is the development of new treatments for diabetes that target the underlying mechanisms of streptozotocin tetraacetate-induced diabetes. Another area of research is the development of new animal models of diabetes that more closely mimic the pathophysiology of human diabetes. Finally, there is a need for further research into the long-term effects of streptozotocin tetraacetate-induced diabetes on various organs and tissues, as well as the potential for the development of complications such as neuropathy and retinopathy.
合成法
The synthesis of streptozotocin tetraacetate involves several steps. The first step is the conversion of 1,1,3,3-tetraacetoxypropane to 1,1,3-triacetoxypropane using a catalytic amount of sulfuric acid. The second step involves the reaction of 1,1,3-triacetoxypropane with nitric acid to form 1,1-diacetoxy-3-nitropropane. The third step is the conversion of 1,1-diacetoxy-3-nitropropane to 1,1-diacetoxy-3-azapropane using hydrazine hydrate. The final step involves the reaction of 1,1-diacetoxy-3-azapropane with streptozotocin to form streptozotocin tetraacetate.
特性
CAS番号 |
18977-95-2 |
|---|---|
製品名 |
Streptozotocin tetraacetate |
分子式 |
C16H23N3O11 |
分子量 |
433.37 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[[methyl(nitroso)carbamoyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23N3O11/c1-7(20)26-6-11-13(27-8(2)21)14(28-9(3)22)12(15(30-11)29-10(4)23)17-16(24)19(5)18-25/h11-15H,6H2,1-5H3,(H,17,24)/t11-,12-,13-,14-,15?/m1/s1 |
InChIキー |
RONDBEFCNSGQHT-AVBXVCIKSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



